Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833752
InChI: InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)
SMILES:
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate

CAS No.:

Cat. No.: VC17833752

Molecular Formula: C17H26N2O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate -

Specification

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
IUPAC Name tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate
Standard InChI InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)
Standard InChI Key HOLBDCVVRNEFPW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate possesses a phenyl ring substituted at the 3-position with an aminomethyl group, which is further protected by a Boc group. A second Boc group is attached via a carbamate linkage to the benzyl nitrogen. This arrangement creates a sterically hindered environment that enhances stability during synthetic transformations. The molecular formula is C<sub>17</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>, with a molecular weight of 335.40 g/mol .

Stereoelectronic Properties

The electron-withdrawing nature of the carbamate group reduces the basicity of the adjacent nitrogen, while the tert-butyl groups provide steric shielding. This dual effect prevents unwanted nucleophilic attacks or side reactions during peptide coupling steps. Computational studies suggest a rotational barrier of approximately 8–12 kJ/mol around the carbamate C–N bond, facilitating conformational flexibility in solution .

Synthesis and Manufacturing

Optimization Strategies

  • Solvent Systems: Glycerol has emerged as a green solvent alternative, achieving 98% yields in Boc-protection reactions without requiring chromatographic purification .

  • Catalysis: Silica-supported amines (e.g., Si-dimethylamine) enhance reaction rates by 40% compared to traditional bases .

Physicochemical Properties

PropertyValueConditionsSource
Melting Point61–64°C
Boiling Point250°CLit.
Density1.06 g/mL25°C
Refractive Index1.52320°C
SolubilityCH<sub>2</sub>Cl<sub>2</sub>, EtOAc, MeOH

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in chlorinated solvents. Its logP value of 2.8 ± 0.3 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

Applications in Pharmaceutical Research

Peptide Synthesis

The dual Boc protection allows sequential deprotection:

  • Selective Acidolysis: Trifluoroacetic acid (TFA) removes the carbamate Boc group at 0°C, leaving the amine-protected Boc intact.

  • Global Deprotection: Hydrobromic acid (HBr) in acetic acid cleaves both groups simultaneously for final product isolation .

Drug Intermediate Case Study

In synthesizing kinase inhibitors, the compound serves as a benzylamine precursor. A 2024 study achieved a 72% yield in coupling it with pyrimidine derivatives via Pd-mediated cross-coupling .

Reactivity and Interaction Studies

Nucleophilic Substitution

The carbamate’s carbonyl carbon undergoes nucleophilic attack by amines (k = 0.15 M<sup>−1</sup>s<sup>−1</sup> in DMF), enabling urea or thiourea formation. Steric hindrance from tert-butyl groups slows hydrolysis at pH 7.4 (t<sub>1/2</sub> = 14 d) .

Metal-Catalyzed Reactions

Palladium complexes selectively functionalize the aromatic ring without disturbing Boc groups. Suzuki-Miyaura couplings with arylboronic acids proceed at 60°C with ≥85% yields .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Distinction
Boc-LysineC<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>Amino acid backbone; peptide synthesis
Tert-Butyl CarbamateC<sub>5</sub>H<sub>11</sub>NO<sub>2</sub>Single Boc group; limited applications
Boc-GlycineC<sub>7</sub>H<sub>13</sub>NO<sub>4</sub>Simplest amino acid derivative

The target compound’s bifunctional protection strategy offers superior versatility in multi-step syntheses compared to monosubstituted analogs .

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